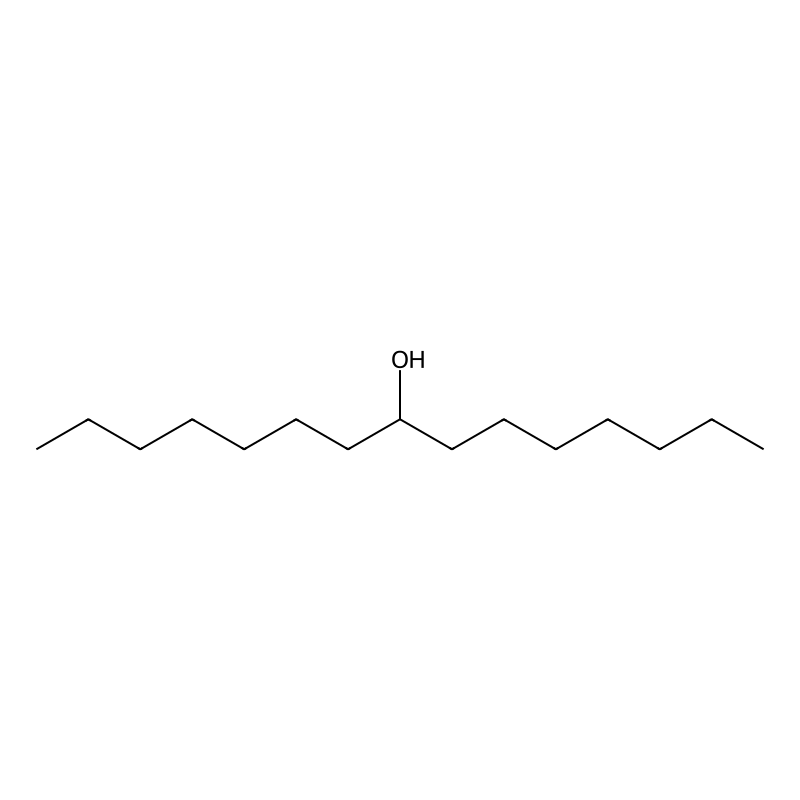Pentadecan-8-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science:
- Building block for complex molecules: Due to its linear structure and hydroxyl functional group, pentadecan-8-ol can serve as a building block in the synthesis of various complex molecules. Its structure allows for further functionalization through reactions like esterification, etherification, or alkylation. This versatility makes it potentially useful in the development of new materials with specific properties, such as polymers, lubricants, or pharmaceuticals [].
Studies of Biological Systems:
- Membrane studies: Pentadecan-8-ol, with its long hydrophobic chain and hydrophilic hydroxyl group, can act as a model molecule for studying membrane permeability and partitioning. Its behavior mimics the behavior of certain amphiphilic molecules present in biological membranes, allowing researchers to understand how molecules interact with and pass through these membranes [].
- Cellular signaling research: Some studies suggest that pentadecan-8-ol might play a role in cellular signaling pathways, potentially influencing cell proliferation and differentiation. However, this area of research is still in its early stages, and further investigation is needed to understand the full extent of its biological effects.
Pentadecan-8-ol is a secondary fatty alcohol characterized by its molecular formula and a molecular weight of approximately 228.414 g/mol. It features a hydroxyl group (-OH) attached to the eighth carbon atom of the pentadecane chain, distinguishing it from other fatty alcohols. The compound is also known by several other names, including 8-pentadecanol and 1-hydroxypentadecane . Its structure can be represented as follows:
textCH3-(CH2)6-CHOH-(CH2)6-CH3
This structural representation highlights the long hydrocarbon chain typical of fatty alcohols, which contributes to its physical properties.
The biological activity of pentadecan-8-ol has been investigated in various studies. Fatty alcohols like pentadecan-8-ol are known for their antimicrobial properties, which may be attributed to their ability to disrupt cellular membranes. Additionally, they have been explored for their potential use in cosmetic formulations due to their emollient properties, making them beneficial for skin hydration and protection .
Pentadecan-8-ol can be synthesized through several methods:
- Reduction of Fatty Acids: The reduction of pentadecanoic acid using lithium aluminum hydride or similar reducing agents can yield pentadecan-8-ol.
- Hydroformylation: The hydroformylation of olefins followed by reduction can also produce this compound.
- Direct Hydroxylation: Hydroxylating pentadecane at the eighth position using specific catalysts can lead to the formation of pentadecan-8-ol .
Pentadecan-8-ol finds applications in various fields:
- Cosmetics: It is used as an emollient and skin conditioning agent in personal care products.
- Pharmaceuticals: Its antimicrobial properties make it a candidate for pharmaceutical formulations.
- Surfactants: It serves as a precursor for surfactants and emulsifiers used in industrial applications .
Studies on the interactions of pentadecan-8-ol with biological systems indicate its potential as an antimicrobial agent. Research has shown that it can inhibit the growth of certain bacteria and fungi, making it valuable in formulations aimed at preserving products or enhancing skin health . Additionally, its interactions with cell membranes suggest that it may influence membrane fluidity and permeability.
Pentadecan-8-ol is part of a broader class of fatty alcohols. Below are some similar compounds along with a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pentadecanol | Primary alcohol; no branching | |
| Hexadecanol | Longer carbon chain; primary alcohol | |
| Tetradecanol | Shorter carbon chain; primary alcohol | |
| Octadecanol | Longer carbon chain; primary alcohol |
Uniqueness of Pentadecan-8-ol:
- It is a secondary alcohol, unlike most common fatty alcohols which are primary.
- The specific positioning of the hydroxyl group at the eighth carbon gives it distinct chemical reactivity and biological properties compared to its linear counterparts.
XLogP3
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.








